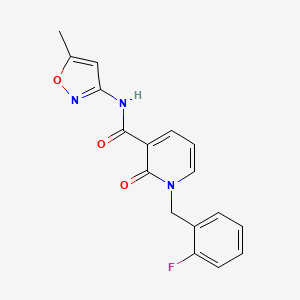
1-(2-fluorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O3 and its molecular weight is 327.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-fluorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure
The molecular formula of the compound is C15H14FN3O2, with a molecular weight of approximately 285.29 g/mol. The structural features include:
- A dihydropyridine core, which is known for its role in various biological activities.
- An isoxazole moiety, contributing to its pharmacological properties.
- A fluorobenzyl group that may enhance lipophilicity and receptor binding affinity.
Research indicates that compounds with a similar structure can interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are pivotal in mediating cellular responses to hormones and neurotransmitters. The dihydropyridine structure is known to influence calcium channel activity, which may be relevant for cardiovascular effects.
- Enzyme Inhibition : Isoxazole derivatives often act as enzyme inhibitors, potentially affecting metabolic pathways.
Pharmacological Effects
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties. Further investigation into this compound's efficacy against specific pathogens is warranted.
- Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory activities, possibly through the modulation of cytokine release or inhibition of inflammatory pathways.
- Neuroprotective Properties : The interaction with neuroreceptors may confer neuroprotective benefits, which could be explored in models of neurodegenerative diseases.
Case Studies and Research Findings
A review of the literature reveals several studies investigating the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Guo et al. (2015) | Investigated allosteric modulation of sigma-1 receptors, suggesting potential anti-seizure activity related to similar structures. |
| Alaverdashvili & Laprairie (2018) | Discussed the role of allosteric ligands in modulating cannabinoid receptors, highlighting implications for neuroprotection. |
| PMC3315628 (2013) | Explored GPCR interactions, emphasizing the significance of dihydropyridine derivatives in cardiovascular pharmacology. |
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-11-9-15(20-24-11)19-16(22)13-6-4-8-21(17(13)23)10-12-5-2-3-7-14(12)18/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWHPGFUGKMHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














